3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromenone derivative characterized by a central 4H-chromen-4-one scaffold. Key structural features include:
- A para-substituted ethoxycarbonyl phenoxy group at position 3, introducing ester functionality and bulkiness.
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8/c1-2-29-22(26)15-3-5-16(6-4-15)31-20-14-30-19-13-17(7-8-18(19)21(20)25)32-23(27)24-9-11-28-12-10-24/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEYVZCVBRIJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Resorcinol Derivatives
The 4H-chromene core is typically synthesized via a one-pot multicomponent reaction involving resorcinol, malononitrile, and aldehydes. Behbahani and Samaei (2014) demonstrated that diethylamine-catalyzed cyclization in ethanol under reflux yields 2-amino-4H-chromene derivatives with >85% efficiency. For this compound, resorcinol derivatives substituted at the 7-position are critical precursors. Joshi et al. (2014) advanced this method using a recoverable silica gel-based amino-functionalized catalyst in water at 70°C, achieving 87–96% yields for 4H-chromenes.
Knoevenagel Condensation for 4-Oxo Functionalization
The 4-oxo group is introduced via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. Silveira Pinto and Souza (2020) optimized this step using ultrasound irradiation in ethanol with piperidine, reducing reaction times from 7 hours to 40 minutes while maintaining yields >90%. For 4-oxo-4H-chromen-7-ol intermediates, ethyl cyanoacetate serves as the methylene donor, forming the chromene-3-carboxylate backbone.
Esterification with Morpholine-4-carboxylate
Carboxylic Acid Activation
The 7-hydroxyl group of the chromene intermediate is converted to a carboxylic acid via hydrolysis of pre-installed ethyl esters. Ghanei-Nasab et al. (2020) demonstrated this using NaOH in ethanol, followed by acidification to isolate the carboxylic acid.
Coupling with Morpholine
The final esterification employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the chromene-7-carboxylic acid with morpholine-4-carbonyl chloride. Joshi et al. (2014) validated this approach using silica-supported catalysts, achieving 89–94% yields for morpholine-containing esters.
Optimization and Green Chemistry Considerations
Solvent and Catalyst Selection
Recent protocols prioritize water or ethanol as solvents to enhance sustainability. Dekamin et al. (2013) reported potassium phthalimide-N-oxyl (PoPINO) as a recyclable organocatalyst for chromene synthesis, reducing reaction times to <1 hour.
Temperature and Time Trade-offs
Microwave-assisted synthesis (Osman et al., 2020) reduces esterification times from 15 hours to 5 minutes, albeit with specialized equipment. Conventional thermal methods remain viable for large-scale production.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analyses under reversed-phase conditions (C18 column, MeOH:H₂O 70:30) show ≥98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the chromenone structure, such as 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. A study highlighted that specific flavonoid derivatives could suppress the expression of MMP2 and MMP9 in breast cancer cells, suggesting potential for developing chemotherapeutic agents against invasive cancers .
Anti-inflammatory Properties
The compound's structural features may also contribute to its anti-inflammatory effects. Research has demonstrated that certain chromenone derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Photoluminescent Properties
Coumarin-based compounds have been studied for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of ethoxycarbonyl and phenoxy groups can enhance the photophysical characteristics of these compounds, leading to improved efficiency in light-emitting applications .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation reactions : To form the chromenone core.
- Esterification : To introduce the ethoxycarbonyl group.
- Morpholine derivatization : To complete the structure.
These synthetic methods allow for the modification of functional groups to optimize biological activity and material properties.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The chromenone core can interact with active sites of enzymes, while the morpholine ring can enhance binding affinity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and providing insights into biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in substituents, ester groups, and heterocyclic moieties. Key examples include:
Table 1: Structural Comparison of Chromenone Derivatives
*Inferred based on substituent contributions.
Physicochemical and Spectroscopic Properties
Polarity and Solubility
- Chlorophenyl/Trifluoromethyl Analog : The trifluoromethyl and chloro groups significantly increase lipophilicity (XLogP3 = 4.1), favoring membrane permeability but reducing solubility.
NMR and UV-Vis Spectroscopy
- Ethoxycarbonyl Group : Expected ¹H NMR signals include a triplet for CH2CH3 (δ ~1.3 ppm) and a quartet for OCH2 (δ ~4.3 ppm). The morpholine protons would resonate as a multiplet (δ ~3.6–3.8 ppm) .
- Methoxy Analog : A singlet at δ ~3.8 ppm for the methoxy group distinguishes it from the ethoxycarbonyl substituent.
Biological Activity
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the chromenone class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H23O6N
- Molecular Weight : 397.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Signal Modulation : It may modulate signaling pathways by interacting with cellular receptors, potentially influencing cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that derivatives of chromenones exhibit significant antioxidant properties. The presence of the ethoxycarbonyl group enhances the electron-donating capacity of the molecule, which is crucial for scavenging free radicals.
Anti-inflammatory Effects
Studies have shown that chromenone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The inhibition of COX enzymes could lead to reduced production of inflammatory mediators.
Anticancer Potential
Some studies have explored the cytotoxic effects of chromenone derivatives against cancer cell lines. For example, compounds similar to this compound have demonstrated selective cytotoxicity against breast cancer (MCF-7) cells.
Study 1: Antioxidant and Anti-inflammatory Activity
A study investigated various chromenone derivatives for their ability to scavenge free radicals and inhibit COX enzymes. The findings suggested that certain substitutions on the chromenone core significantly enhance both antioxidant and anti-inflammatory activities.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 12.5 | Antioxidant |
| Compound B | 9.8 | COX Inhibition |
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays evaluated the cytotoxic effects of chromenone derivatives on several cancer cell lines, including MCF-7 and Hek293-T cells. The results indicated varying degrees of cytotoxicity depending on structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15.0 |
| Compound D | Hek293-T | 25.0 |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including esterification, nucleophilic substitution, and coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(((4-((3-aryl-4-oxo-4H-chromen-7-yl)oxy)butyl)thio)carbonothioyl)piperazine-1-carboxylate) are used to introduce the morpholine-carboxylate moiety . Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxycarbonyl at C4, morpholine at C7) and confirms regioselectivity .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₄H₂₃NO₈ has a theoretical MW of 453.44 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic rotational barriers or crystallographic packing effects. For example:
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., ethoxycarbonyl vs. methoxyphenoxy groups) using programs like SHELXL .
- VT-NMR : Variable-temperature NMR identifies conformational changes in morpholine rings .
- DFT calculations : Predicts energetically favorable conformers to match experimental data .
Q. What methodologies are recommended for evaluating bioactivity in vitro?
Functional assays should target the compound’s structural motifs (e.g., chromen-4-one core for kinase inhibition):
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., PC-3, MCF-7) with dose-response curves .
Q. How can computational modeling predict reactivity or metabolic pathways?
- Docking studies : AutoDock Vina models interactions with targets (e.g., COX-2) using the chromenone scaffold .
- Metabolite prediction : SwissADME predicts Phase I/II metabolism, highlighting ester hydrolysis and glucuronidation sites .
- QSAR models : Relate substituent electronegativity (e.g., morpholine vs. piperazine) to biological activity .
Q. What crystallographic strategies ensure accurate structural determination?
- Data collection : Use MoKα radiation (λ = 0.71073 Å) for small-molecule crystals .
- Refinement : SHELXL refines anisotropic displacement parameters; WinGX visualizes hydrogen bonding (e.g., C=O⋯H-N interactions) .
- Validation : Check R-factors (e.g., R₁ < 0.05) and Platon SQUEEZE for solvent masking .
Q. How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
